molecular formula C14H19ClN2O B2396903 2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone CAS No. 1445120-29-5

2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone

Cat. No.: B2396903
CAS No.: 1445120-29-5
M. Wt: 266.77
InChI Key: DGOHNQSDOKRAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a chloro group, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone typically involves the reaction of 4-(N-methylanilino)piperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: N-oxides are the major products.

    Reduction: Secondary amines are formed as major products.

Scientific Research Applications

2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-piperidin-1-yl-ethanone
  • 4-(N-methylanilino)piperidine
  • N-methyl-4-piperidone

Uniqueness

2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone is unique due to the combination of its chloro, anilino, and piperidine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-16(12-5-3-2-4-6-12)13-7-9-17(10-8-13)14(18)11-15/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOHNQSDOKRAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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